molecular formula C25H32O11 B12371890 Hirsutanonol 5-O-|A-D-glucopyranoside

Hirsutanonol 5-O-|A-D-glucopyranoside

Cat. No.: B12371890
M. Wt: 508.5 g/mol
InChI Key: LDAXQCVBWKSHLB-NAPQKZHBSA-N
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Chemical Reactions Analysis

Types of Reactions

Hirsutanonol 5-O-β-D-glucopyranoside undergoes various chemical reactions typical of diarylheptanoids. These reactions include:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve standard laboratory procedures such as refluxing and stirring at controlled temperatures.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Hirsutanonol 5-O-β-D-glucopyranoside, as well as substituted compounds with modified functional groups.

Scientific Research Applications

Hirsutanonol 5-O-β-D-glucopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hirsutanonol 5-O-β-D-glucopyranoside involves its interaction with cellular pathways to exert hepatoprotective effects. The compound likely targets oxidative stress pathways, reducing the damage caused by reactive oxygen species (ROS) in liver cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hirsutanonol 5-O-β-D-glucopyranoside include:

    Hirsutanonol: A related diarylheptanoid with similar biological activities.

    Rubranoside A: Another diarylheptanoid with hepatoprotective properties.

    Oregonin: A diarylheptanoid known for its anti-inflammatory and antioxidant activities.

    Platyphylloside: A compound with similar chemical structure and biological effects.

    Alnuside A: Another diarylheptanoid with comparable properties.

Uniqueness

Hirsutanonol 5-O-β-D-glucopyranoside is unique due to its specific glucoside moiety, which may enhance its solubility and bioavailability compared to other diarylheptanoids. Its significant hepatoprotective effects also make it a valuable compound for research and potential therapeutic applications .

Biological Activity

Hirsutanonol 5-O-β-D-glucopyranoside is a naturally occurring compound derived from the bark of Alnus hirsuta, a member of the Betulaceae family. This compound is classified as a diarylheptanoid and has garnered attention for its significant biological activities, particularly its hepatoprotective, antioxidative, and anti-inflammatory properties. This article delves into the biological activity of Hirsutanonol 5-O-β-D-glucopyranoside, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Hirsutanonol 5-O-β-D-glucopyranoside has a molecular formula of C₁₈H₁₈O₇ and a molecular weight of approximately 508.5 g/mol. Its structure features two phenolic rings connected by a seven-carbon chain, along with a glucopyranoside moiety that enhances its solubility and bioavailability compared to other diarylheptanoids.

1. Hepatoprotective Effects

Research indicates that Hirsutanonol 5-O-β-D-glucopyranoside exhibits significant hepatoprotective effects. It has been shown to mitigate oxidative stress in liver cells by reducing damage caused by reactive oxygen species (ROS). In particular, studies involving human hepatoma cell lines (HepG2) demonstrated that this compound can protect against t-butyl hydroperoxide-induced toxicity .

Table 1: Hepatoprotective Activity of Hirsutanonol 5-O-β-D-glucopyranoside

StudyModelObservations
Sati et al. (2017)HepG2 CellsReduced ROS levels; improved cell viability under oxidative stress conditions
ResearchGate StudyPrimary Rat HepatocytesSignificant reduction in cell death due to oxidative agents

2. Antioxidative Activity

The antioxidative properties of Hirsutanonol 5-O-β-D-glucopyranoside contribute to its hepatoprotective effects. The compound's ability to scavenge free radicals plays a crucial role in minimizing cellular damage. Various assays have confirmed its effectiveness in reducing oxidative stress markers in vitro .

3. Anti-inflammatory Properties

In addition to its hepatoprotective and antioxidative effects, Hirsutanonol 5-O-β-D-glucopyranoside has demonstrated anti-inflammatory activity. It inhibits pro-inflammatory cytokines and modulates inflammatory pathways, which may have implications for treating chronic inflammatory diseases.

The biological activities of Hirsutanonol 5-O-β-D-glucopyranoside are primarily attributed to its interaction with cellular pathways involved in oxidative stress and inflammation. The compound enhances cellular defense mechanisms, potentially activating Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathways that regulate antioxidant responses .

Case Studies

Several studies have explored the therapeutic potential of Hirsutanonol 5-O-β-D-glucopyranoside:

  • Study on HepG2 Cells : This study indicated that treatment with Hirsutanonol significantly reduced cell apoptosis induced by oxidative stress, highlighting its potential as a protective agent in liver diseases .
  • Animal Model Research : In vivo studies using animal models demonstrated that administration of Hirsutanonol improved liver function markers and reduced histopathological damage in liver tissues following exposure to toxic agents .

Comparative Analysis with Related Compounds

Hirsutanonol 5-O-β-D-glucopyranoside shares structural similarities with other diarylheptanoids, which also exhibit biological activities. The following table compares various compounds with their respective biological activities:

Table 2: Comparison of Diarylheptanoids

Compound NameBiological ActivityUnique Features
HirsutanonolHepatoprotectiveParent compound with similar structure
Rubranoside AHepatoprotectiveSimilar diarylheptanoid
OregoninAnti-inflammatoryBroader anti-inflammatory effects
PlatyphyllosideAntioxidantDifferent biological effects
Alnuside AHepatoprotectiveComparable properties

Properties

Molecular Formula

C25H32O11

Molecular Weight

508.5 g/mol

IUPAC Name

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one

InChI

InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2/t16-,21+,22+,23-,24+,25+/m0/s1

InChI Key

LDAXQCVBWKSHLB-NAPQKZHBSA-N

Isomeric SMILES

C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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